molecular formula C11H10O4 B14302154 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate CAS No. 116206-42-9

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate

Cat. No.: B14302154
CAS No.: 116206-42-9
M. Wt: 206.19 g/mol
InChI Key: OXSZDUGIQNXURX-UHFFFAOYSA-N
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Description

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate is a chemical compound belonging to the class of benzopyrans. Benzopyrans are organic polycyclic compounds that consist of a benzene ring fused with a heterocyclic pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate typically involves the preparation of intermediates followed by specific reactions to form the final compound. One common synthetic route begins with the preparation of 2,3-dimethylindole using a Fischer indole methodology. The indole is then oxidized with a Witkop oxidation reaction to yield a derivative, which is further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

1-Oxo-3,4-dihydro-1H-2-benzopyran-3-yl acetate can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties. These properties make it suitable for various applications in research and industry, distinguishing it from other similar compounds.

Properties

116206-42-9

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(1-oxo-3,4-dihydroisochromen-3-yl) acetate

InChI

InChI=1S/C11H10O4/c1-7(12)14-10-6-8-4-2-3-5-9(8)11(13)15-10/h2-5,10H,6H2,1H3

InChI Key

OXSZDUGIQNXURX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2=CC=CC=C2C(=O)O1

Origin of Product

United States

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